molecular formula C9H11N5 B2770864 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 20739-23-5

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B2770864
CAS No.: 20739-23-5
M. Wt: 189.222
InChI Key: MJOCBCGQPCHWSK-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound with the molecular formula C9H11N5. It is part of the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit certain kinases .

Mode of Action

It’s worth noting that related pyrido[2,3-d]pyrimidine derivatives have been used in pd-catalyzed ortho c–h arylation reactions . This suggests that 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine might interact with its targets through similar chemical reactions.

Biochemical Pathways

Nitration reactions of similar pyrimidine derivatives have been examined under different nitric acid concentrations , suggesting that this compound might influence nitration-related biochemical pathways.

Pharmacokinetics

Its degree of lipophilicity, which allows it to diffuse easily into cells, has been noted . This property could potentially impact the compound’s bioavailability.

Result of Action

Related compounds have shown antitumor activity , suggesting that this compound might have similar effects.

Action Environment

It’s worth noting that the compound is stable at room temperature , suggesting that it might be relatively stable under various environmental conditions.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[2,3-d]pyrimidine-2,4-dione derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which enhances its biological activity and specificity. The presence of dimethyl groups at positions 5 and 7 contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-4-3-5(2)12-8-6(4)7(10)13-9(11)14-8/h3H,1-2H3,(H4,10,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOCBCGQPCHWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NC(=C12)N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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